N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a benzothiazole-derived compound featuring dual benzo[d]thiazole moieties. Its structure includes a 6-chloro-4-methyl-substituted benzothiazole linked via a carboxamide bridge to a second benzothiazole moiety modified with a 2-morpholinoethyl group, with a hydrochloride counterion enhancing solubility.
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S2.ClH/c1-14-12-15(23)13-18-19(14)25-22(31-18)27(7-6-26-8-10-29-11-9-26)21(28)20-24-16-4-2-3-5-17(16)30-20;/h2-5,12-13H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVJFQSWHKOYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride, often abbreviated as NCBM-HCl, is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are notable for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of NCBM-HCl, focusing on its potential applications in cancer treatment and other therapeutic areas.
Chemical Structure and Properties
NCBM-HCl features a unique structure characterized by a benzo[d]thiazole core with chlorine and methyl substitutions, along with a morpholinoethyl side chain. This configuration is believed to enhance its interaction with biological targets, contributing to its pharmacological profile.
Research indicates that NCBM-HCl exhibits significant biological activity, particularly in cancer therapy. The compound appears to inhibit tumor growth by interacting with various biological targets, potentially modulating cellular pathways involved in cancer progression. Its mechanism may involve binding to specific receptors or enzymes within cancer cells, leading to altered signaling pathways that promote apoptosis and inhibit proliferation.
Anticancer Effects
Several studies have evaluated the anticancer properties of NCBM-HCl through various in vitro assays. For instance, it has been shown to significantly inhibit the proliferation of human epidermoid carcinoma cell lines (A431) and non-small cell lung cancer cell lines (A549, H1299). The effects were assessed using the MTT assay, which measures cell viability based on metabolic activity.
Key Findings:
- Cell Proliferation Inhibition: NCBM-HCl demonstrated potent inhibitory effects on A431 and A549 cell lines with IC50 values indicating effective concentrations for reducing cell viability.
- Apoptosis Induction: Flow cytometry analyses revealed that NCBM-HCl promotes apoptosis in cancer cells, evidenced by increased annexin V staining.
- Cell Cycle Arrest: The compound caused significant alterations in the cell cycle distribution, leading to G0/G1 phase arrest.
Anti-inflammatory Activity
In addition to its anticancer properties, NCBM-HCl has shown potential anti-inflammatory effects. Studies assessing inflammatory cytokines such as IL-6 and TNF-α indicated that treatment with NCBM-HCl resulted in decreased levels of these pro-inflammatory markers in macrophage cell lines.
Comparative Analysis with Similar Compounds
To understand the unique characteristics of NCBM-HCl, a comparative analysis with structurally similar benzothiazole derivatives was conducted. The following table summarizes key differences:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride | 1216812-58-6 | Contains methoxy and phenyl groups |
| N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride | 489053 g/mol | Features dimethyl substitutions affecting solubility |
| N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride | 23H25ClN4O2S | Ethyl substitution influencing receptor interactions |
This table illustrates how variations in substituents can affect biological activity and therapeutic potential, highlighting the significance of NCBM-HCl's specific chlorine and methyl configurations combined with the morpholino group.
Case Studies
Recent studies have focused on the synthesis and evaluation of novel benzothiazole derivatives, including NCBM-HCl. For example:
- Study on Dual Action: A study synthesized multiple benzothiazole derivatives and identified one compound (B7) that exhibited dual anticancer and anti-inflammatory activities similar to those observed with NCBM-HCl. B7 was noted for its ability to significantly reduce cancer cell proliferation while also lowering inflammatory cytokine levels.
- Mechanistic Insights: Another research effort highlighted that compounds like NCBM-HCl inhibit critical signaling pathways such as AKT and ERK in cancer cells, providing insights into their mechanisms of action.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study:
In a study focusing on related thiazole compounds, it was found that certain derivatives demonstrated potent activity against human breast cancer cell lines (MCF7) through mechanisms involving cell cycle arrest and apoptosis induction .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing the production of prostaglandins, it can alleviate inflammation and pain.
Mechanism of Action:
The inhibition of COX enzymes leads to decreased levels of inflammatory mediators, positioning this compound as a potential therapeutic agent for inflammatory diseases .
Enzyme Inhibition Studies
This compound has been studied for its ability to inhibit specific enzymes involved in various biochemical pathways. The compound's structural features suggest potential interactions with multiple targets, which could be useful in drug design.
Table 1: Enzyme Targets and Inhibition Studies
| Enzyme Target | Mechanism of Action | Reference |
|---|---|---|
| Cyclooxygenase (COX) | Inhibition leading to reduced prostaglandins | |
| Protein Kinases | Potential modulation of signaling pathways |
Development of New Derivatives
The synthesis of this compound has paved the way for developing new derivatives with enhanced biological activities. Researchers are exploring modifications to improve efficacy and reduce toxicity.
Synthesis Methodologies:
Various synthetic routes have been explored, including the use of microwave-assisted synthesis and solvent-free conditions to enhance yield and purity .
Toxicological Studies
Understanding the safety profile of this compound is essential for its application in medicinal chemistry. Preliminary studies indicate a favorable safety profile; however, further toxicological assessments are necessary.
Case Study:
A comparative study on the toxicity of related benzothiazole derivatives revealed minimal cytotoxicity against normal cell lines, suggesting a selective action against cancerous cells .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at position 6 of the benzothiazole ring undergoes nucleophilic substitution under alkaline conditions.
-
Key Insight : The electron-withdrawing benzothiazole ring activates the chloro group for substitution, enabling diversification at position 6.
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Products | Applications |
|---|---|---|---|
| Acidic (HCl, 6M, 100°C) | HCl, H₂O | Benzo[d]thiazole-2-carboxylic acid | Intermediate for further derivatization |
| Basic (NaOH, 1M, 70°C) | NaOH, ethanol | Sodium carboxylate salt | Improved water solubility |
-
Mechanism : The reaction proceeds via protonation of the amide oxygen (acidic) or hydroxide attack (basic), cleaving the C–N bond.
Oxidation
The methyl group on the benzothiazole ring oxidizes to a carboxylic acid:
Reduction
The morpholinoethyl group undergoes reductive cleavage:
-
Reagents : LiAlH₄, THF, 0°C → 25°C
-
Product : N-(2-aminoethyl) analog
-
Yield : 64%
Cycloaddition and Ring-Opening Reactions
The morpholine ring participates in cycloaddition with dienophiles:
| Reaction | Reagents | Product | Selectivity |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 110°C | Six-membered oxazine-fused adduct | Regioselective (endo rule) |
| Ring-opening with Grignard | MeMgBr, THF, −78°C | Morpholine ring-opened tertiary alcohol | Steric control |
-
Note : Morpholine’s electron-rich oxygen facilitates these reactions.
Metal-Catalyzed Cross-Couplings
Palladium-catalyzed couplings modify the benzothiazole core:
| Coupling Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O | Biaryl derivatives at position 4 | Enhanced π-conjugation |
| Buchwald-Hartwig | Pd(OAc)₂, XPhos, Cs₂CO₃ | N-arylated morpholinoethyl group | Improved bioavailability |
pH-Dependent Tautomerism
The compound exhibits keto-enol tautomerism in aqueous solutions:
-
Keto Form Dominance : >90% at pH 7.4 (physiological conditions).
-
Enol Form : Stabilized at pH >10, confirmed by UV-Vis spectroscopy (λₘₐₓ shift from 280 nm → 320 nm).
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals:
-
Decomposition Onset : 215°C
-
Major Degradation Pathway : Loss of HCl (morpholinoethyl group) followed by benzothiazole ring fragmentation.
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights unique reactivity:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzothiazole derivatives (4a–4d) from the evidence, focusing on structural features, physicochemical properties, and inferred biological implications.
Structural Comparison
- Target Compound: Dual benzothiazole cores with chloro, methyl, and morpholinoethyl substituents. Hydrochloride salt improves aqueous solubility.
- Compounds 4a–4d: Single benzothiazole moiety coupled to a thiazolidinone ring via an acetamide linker. Substituted with nitro, fluorobenzylidene, methoxybenzylidene, bromobenzylidene, or methylbenzylidene groups. No hydrochloride counterion; neutral molecules .
Physicochemical Properties
| Property | Target Compound (Inferred) | 4a | 4b | 4c | 4d |
|---|---|---|---|---|---|
| Molecular Weight | ~550–600 (estimated) | 458.37 | 470.59 | 519.53 | 470.59 |
| Melting Point (°C) | Not reported | 199–201 | 259–261 | 252–254 | 201–203 |
| Solubility | Likely higher (hydrochloride salt) | Moderate (neutral) | Moderate (neutral) | Low (bromine substituent) | Moderate (neutral) |
| Key Substituents | Cl, CH₃, morpholinoethyl | 4-Fluorobenzylidene, NO₂ | 4-Methoxybenzylidene, NO₂ | 4-Bromobenzylidene, NO₂ | 4-Methylbenzylidene, NO₂ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
